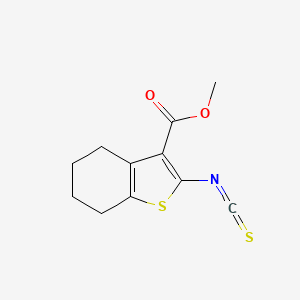

Methyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Methyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 438220-75-8) is a bicyclic heteroaromatic compound featuring a tetrahydrobenzothiophene core substituted with a methyl ester group at position 3 and an isothiocyanate (-N=C=S) moiety at position 2. Its molecular formula is C₁₁H₁₁NO₂S₂, with a molecular weight of 285.34 g/mol . The compound's structure combines a sulfur-containing thiophene ring fused to a partially saturated cyclohexene ring, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials. Notably, its isothiocyanate group enables reactivity in nucleophilic additions and cycloadditions, which are critical for constructing bioactive molecules .

Properties

IUPAC Name |

methyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-14-11(13)9-7-4-2-3-5-8(7)16-10(9)12-6-15/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVSSDPOTCLFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCC2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with thiocyanate ions under acidic conditions.

Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include the use of reactors and purification systems to achieve the desired purity and quantity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives such as alcohols or amines.

Substitution: Generation of substituted benzothiophenes or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Methyl 2-isothiocyanato derivatives have been studied for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of apoptotic pathways. For instance, studies have shown that isothiocyanates may inhibit histone deacetylases (HDACs), leading to increased expression of pro-apoptotic genes and decreased expression of anti-apoptotic genes .

Mechanism of Action

The mechanism involves the modulation of cellular signaling pathways that are crucial for cell survival and proliferation. Isothiocyanates have been observed to affect the NF-kB pathway, which plays a pivotal role in cancer cell survival .

Case Study: Breast Cancer

A notable case study demonstrated that methyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibited significant cytotoxic effects on breast cancer cell lines. The compound's ability to induce cell cycle arrest and apoptosis was highlighted as a promising avenue for further drug development .

Agricultural Science

Pest Control

Isothiocyanates are known for their bioactivity against various pests and pathogens. The application of methyl 2-isothiocyanato compounds in agriculture has shown effectiveness as a natural pesticide. These compounds can disrupt the growth and reproduction of pests while being less harmful to beneficial insects compared to synthetic pesticides .

Soil Health

Additionally, isothiocyanates contribute to soil health by suppressing soil-borne pathogens and promoting beneficial microbial communities. This characteristic makes them valuable in sustainable agriculture practices aimed at reducing chemical inputs and enhancing soil fertility .

Biochemical Research

Proteomics and Metabolomics

In biochemical studies, this compound serves as a reagent in proteomics research. Its ability to modify proteins via isothiocyanate groups allows researchers to study protein interactions and functions more effectively. This modification can aid in identifying post-translational modifications and understanding protein dynamics within biological systems .

Case Study: Protein Labeling

A specific application involved using this compound for selective labeling of cysteine residues in proteins, which facilitated the investigation of protein conformational changes during enzymatic reactions. This approach has provided insights into enzyme mechanisms and protein folding processes .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |

| Agricultural Science | Natural pesticide | Effective against pests; promotes soil health |

| Biochemical Research | Proteomics reagent | Selective labeling of proteins; insights into dynamics |

Mechanism of Action

The mechanism by which Methyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas or other derivatives. These interactions can modulate biological processes and pathways, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and applications:

Structural and Functional Insights

Isothiocyanate Derivatives :

- The isothiocyanate group (-N=C=S) in the parent compound and its ethyl analog (QZ-0133) enhances electrophilicity, enabling reactions with amines or thiols to form thioureas or thiosemicarbazides. This reactivity is exploited in drug discovery and materials science .

- The ethyl ester analog (QZ-0133) exhibits higher molecular weight (299.41 vs. 285.34) and improved solubility in organic solvents compared to the methyl ester, making it preferable for certain synthetic protocols .

Amide Derivatives :

- Substitution of -N=C=S with benzamido (-NHCOPh) or pyridine-4-carboxamido (-NHCO-pyridin-4-yl) groups shifts functionality toward hydrogen bonding. For example, ethyl 2-benzamido derivatives form intramolecular S(6) hydrogen-bonded motifs, stabilizing crystal structures .

- These analogs are intermediates in thrombolytic agents or kinase inhibitors, leveraging their planar aromatic substituents for target binding .

Schiff Base Derivatives: The Schiff base analog (methyl 2-(2-hydroxybenzylideneamino)-) demonstrates utility as a Fe³⁺ chemosensor. The hydroxyl and imine groups act as coordination sites, enabling selective metal-ion detection via fluorescence quenching .

Amino Derivatives: Methyl 2-amino-6-phenyl derivatives serve as precursors for further functionalization. The amino group (-NH₂) facilitates coupling reactions, while the phenyl substituent enhances lipophilicity, critical for blood-brain barrier penetration in CNS drugs .

Crystallographic and Conformational Analysis

- Ring Puckering : The tetrahydrobenzothiophene core adopts a half-chair conformation in most analogs, with puckering amplitudes (q) ranging from 0.4–0.6 Å, as defined by Cremer-Pople coordinates . Disorder in cyclohexene methylene groups is common, as observed in ethyl 2-benzamido and pyridine-4-carboxamido derivatives .

- Hydrogen Bonding : Intramolecular N–H···O bonds (e.g., S(6) motifs in ethyl 2-benzamido derivatives) and intermolecular C–H···O interactions dominate crystal packing, influencing solubility and melting points .

Biological Activity

Methyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as MITC-B) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

MITC-B has the molecular formula and a CAS number of 588713-28-4. It is characterized by the presence of an isothiocyanate functional group, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₂O₂S₂ |

| Molecular Weight | 273.36 g/mol |

| CAS Number | 588713-28-4 |

| Hazard Classification | Irritant |

The biological activity of MITC-B can be attributed to several mechanisms:

- Antioxidant Activity : Isothiocyanates are known for their ability to scavenge free radicals and reduce oxidative stress in cells. This property may contribute to their protective effects against various diseases.

- Modulation of Enzyme Activity : MITC-B may influence the activity of certain enzymes involved in metabolic pathways, particularly those related to lipid metabolism and detoxification processes.

- Gene Expression Regulation : Preliminary studies suggest that compounds similar to MITC-B can modulate the expression of genes associated with inflammation and cancer pathways.

1. Anti-Cancer Properties

Research indicates that isothiocyanates exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have shown that derivatives of benzothiophene can suppress the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

2. Anti-Inflammatory Effects

MITC-B has been observed to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This action may be beneficial in conditions such as arthritis or other inflammatory diseases.

3. Metabolic Effects

In animal models, compounds structurally related to MITC-B have demonstrated lipid-lowering effects. For example, a study highlighted that similar compounds could effectively reduce hepatic lipid accumulation by inhibiting the SREBP-1c pathway, which plays a crucial role in lipid biosynthesis .

Case Studies

Case Study 1: Lipid Metabolism in Diet-Induced Obesity Mice

A study investigated the effects of a compound closely related to MITC-B on diet-induced obesity (DIO) mice. The compound was administered at a dosage of for seven weeks. Results indicated significant reductions in body weight and hepatic lipid levels, alongside improvements in glucose tolerance .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that MITC-B exhibited significant antioxidant activity compared to standard antioxidants like vitamin C. The compound effectively reduced reactive oxygen species (ROS) levels in cultured human cells, suggesting its potential role in protecting against oxidative stress-related diseases.

Q & A

Q. What are the common synthetic routes for Methyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via the Gewald reaction, starting with cyclohexanone and ethyl cyanoacetate in the presence of sulfur and a base (e.g., N-ethylmorpholine) to yield the 3-carboxylate thiophene intermediate. Subsequent functionalization with thiophosgene converts the amine group to an isothiocyanate moiety . Key intermediates (e.g., ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) are characterized using IR spectroscopy (C=O and N-H stretches at ~1647 cm⁻¹ and ~3400 cm⁻¹, respectively) and X-ray crystallography to confirm regiochemistry and hydrogen-bonding motifs (e.g., S(6) ring motifs) .

Q. How is the crystal structure of this compound resolved, and what software is typically employed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed at low temperatures (e.g., 100 K) to minimize disorder. SHELXL (part of the SHELX suite) is used for refinement, with disorder modeled using split positions (e.g., for methylene groups in cyclohexene rings) and anisotropic displacement parameters. Hydrogen bonds and π-π interactions are analyzed using ORTEP-3 for visualization .

Q. What are the typical reactions of the isothiocyanate group in this compound?

- Methodological Answer : The isothiocyanate group reacts with nucleophiles (e.g., amines, hydrazines) to form thioureas or undergo cyclization to generate benzothieno[2,3-d]pyrimidines. For example, reaction with hydrazine yields 2,3,5,6,7,8-hexahydro-3-amino-2-hydrazino-1-benzothieno[2,3-d]pyrimidine-4(3H)-one, a precursor to tricyclic derivatives. Reactions are monitored via TLC and purified via recrystallization from ethanol or chloroform .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, especially regarding solvent choice and reaction kinetics?

- Methodological Answer : Yield optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may increase side reactions. Chloroform is preferred for thiophosgene reactions due to its low reactivity.

- Temperature control : Reflux (e.g., 80°C in chloroform) balances reaction rate and decomposition.

- Catalyst use : N-Ethylmorpholine improves Gewald reaction efficiency by deprotonating intermediates.

Analytical HPLC or GC-MS identifies byproducts (e.g., unreacted amines), guiding iterative refinement .

Q. How can contradictions between spectral data (e.g., NMR) and crystallographic results be resolved?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ring puckering in solution vs. solid state). Strategies include:

- VT-NMR : Variable-temperature NMR detects conformational changes (e.g., cyclohexene ring flipping).

- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed conformers.

- Complementary techniques : Pair SC-XRD with solid-state NMR to resolve disorder .

Q. What experimental designs are recommended for studying the pharmacological activity of derivatives?

- Methodological Answer :

- In silico screening : Perform molecular docking (AutoDock Vina) against targets like GABA receptors, leveraging the compound’s hypnotic activity reported in benzothienopyrimidine derivatives.

- In vitro assays : Use SH-SY5Y cells for neuroactivity screening (e.g., acetylcholinesterase inhibition).

- In vivo models : Administer derivatives to rodent models (e.g., zebrafish for sedation studies) with dose-response curves and PK/PD analysis .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

- Methodological Answer :

- Reactivity indices : Calculate Fukui functions (using Gaussian) to predict electrophilic/nucleophilic sites. The isothiocyanate group’s C=S bond is highly electrophilic, aligning with its reactivity.

- Transition state analysis : Use QM/MM (e.g., CP2K) to model cyclization pathways to benzothienopyrimidines, identifying rate-limiting steps.

- Solvent effects : COSMO-RS simulations assess solvent polarity’s impact on reaction barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.